molecular formula C5H9ClN2O2 B1379395 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1799421-09-2

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1379395
CAS No.: 1799421-09-2
M. Wt: 164.59 g/mol
InChI Key: YYSVAKMGPKUSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of pyrrolidine, such as pyrrolidine-2,5-dione oxides, amines, and substituted pyrrolidines .

Scientific Research Applications

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride include:

  • Pyrrolidine-2,5-dione
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVAKMGPKUSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 2
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 3
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 4
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 5
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.